molecular formula C8H14Cl2N2O2 B13550389 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride

Katalognummer: B13550389
Molekulargewicht: 241.11 g/mol
InChI-Schlüssel: QNNWNVLOSRIZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3,4-dimethoxypyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(3,4-Dimethoxyphenyl)methanamine dihydrochloride
  • 1-(3,4-Dimethoxybenzyl)methanamine dihydrochloride

These compounds share similar structural features but differ in their specific chemical properties and biological activities

Eigenschaften

Molekularformel

C8H14Cl2N2O2

Molekulargewicht

241.11 g/mol

IUPAC-Name

(3,4-dimethoxypyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H

InChI-Schlüssel

QNNWNVLOSRIZLF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=NC=C1)CN)OC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.